Sclareolglykol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sclareol glycol has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

Sclareol glycol, a semi-synthetic derivative of diterpene isolated from Salvia sclarea, has been shown to exhibit dopamine-related behavior in mice and rats . This suggests that its primary targets may be dopamine receptors in the brain, which play a crucial role in regulating mood, motivation, and reward.

Biochemical Pathways

Sclareol, the parent compound of sclareol glycol, is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . This pathway is involved in the production of terpenoids, a diverse class of natural compounds with a wide range of biological effects . The specific biochemical pathways affected by sclareol glycol, however, remain to be elucidated.

Result of Action

Sclareol glycol’s interaction with dopamine receptors may result in changes in behavior related to dopamine signaling, such as locomotor activity and stereotypy . .

Biochemische Analyse

Biochemical Properties

Sclareol glycol interacts with various enzymes, proteins, and other biomolecules. It is biosynthetically produced through the methylerythritol-phosphate (MEP) pathway . This pathway is the main source of isopentenyl diphosphate (IPP), a precursor used for the biosynthesis of sclareol .

Cellular Effects

Sclareol glycol has been reported to have significant effects on various types of cells and cellular processes. For instance, it has been shown to modulate the anti-cancer activity of the host immune system by down-regulating the immune-suppressive effect of regulatory T cells (Treg), thus potentiating the T-cell cytotoxicity against tumor cells .

Molecular Mechanism

At the molecular level, sclareol glycol exerts its effects through various mechanisms. It has been reported to inhibit inflammatory cytokines and enhance antioxidant enzyme activity . The exact molecular pathways mediated by sclareol glycol remain uncharted .

Metabolic Pathways

Sclareol glycol is involved in the MEP pathway . This pathway is the main source of IPP, a precursor used for the biosynthesis of sclareol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sclareol glycol is typically synthesized from sclareol through a series of chemical transformations. One common method involves the microbial transformation of sclareol using strains such as Cryptococcus albidus and Hyphozyma roseonigra, followed by chemical conversion to sclareol glycol . The reaction conditions often include specific temperature and pH controls to optimize yield and purity.

Industrial Production Methods: Industrial production of sclareol glycol involves large-scale microbial fermentation processes, where sclareol is subjected to biotransformation by selected microbial strains. This is followed by purification steps, including solvent extraction and chromatographic techniques, to isolate sclareol glycol in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Sclareol glycol undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the hydroxyl groups in sclareol glycol, leading to different derivatives with potential bioactivities.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane and ethanol.

Major Products:

Sclareolide: Formed through oxidation of sclareol glycol.

Ambroxide: A high-value fragrance compound synthesized from sclareolide.

Vergleich Mit ähnlichen Verbindungen

Sclareol glycol is unique compared to other similar compounds due to its specific bioactivities and applications. Similar compounds include:

Eigenschaften

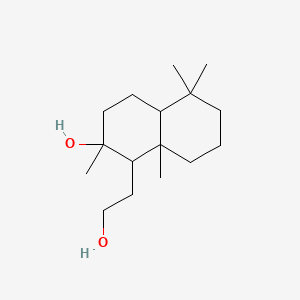

IUPAC Name |

1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIALTZSQORJYNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866517 | |

| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55881-96-4 | |

| Record name | Decahydro-2-hydroxy-2,5,5,8a-tetramethyl-1-naphthaleneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55881-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclareol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055881964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-2-hydroxy-2,5,5,8a-tetramethylnaphthalene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of sclareol glycol?

A1: Sclareol glycol appears to exert its effects through multiple mechanisms. Primarily, it acts as a reversible activator of adenylate cyclase, leading to increased intracellular levels of 3',5'-cyclic adenosine monophosphate (cAMP) [, ]. This mechanism is supported by observations of increased cAMP accumulation in rat anterior pituitary, brain cortex, and cerebellum tissues following sclareol glycol treatment [].

Q2: Does sclareol glycol interact with neurotransmitter systems in the brain?

A2: Yes, research suggests that sclareol glycol interacts with several neurotransmitter systems. Studies indicate involvement with dopamine (DA) receptors, influencing body temperature regulation and potentially contributing to its effects on apomorphine-induced hypothermia [, , ]. Additionally, evidence points towards interactions with gamma-aminobutyric acid (GABA)ergic pathways, impacting convulsive seizure susceptibility [].

Q3: What is the impact of sclareol glycol on body temperature regulation?

A3: Sclareol glycol demonstrates a complex, dose-dependent effect on body temperature. In rats, low doses initially decrease and then increase rectal temperature, while higher doses induce either a decrease or an increase, respectively []. These effects are hypothesized to involve interactions with dopamine receptors and the cAMP second messenger system within brain thermoregulatory centers [].

Q4: How does sclareol glycol influence convulsive seizures?

A4: Sclareol glycol exhibits a multifaceted effect on convulsive seizures depending on the convulsant agent and dosage. It potentiates pentylenetetrazole-induced seizures and antagonizes the anticonvulsant effect of diazepam [, ]. Conversely, low doses of sclareol glycol offer protection against picrotoxin and bicuculline-induced seizures, while higher doses exacerbate them [].

Q5: Does sclareol glycol interact with benzodiazepine receptors?

A5: Research suggests that sclareol glycol's effects on seizures are not mediated through direct interactions with central benzodiazepine receptors. Unlike the benzodiazepine receptor antagonist Ro 15-1788, sclareol glycol does not inhibit the binding of [3H]-diazepam to hippocampal homogenates [].

Q6: What is the effect of sclareol glycol on hormone release?

A6: Sclareol glycol influences the release of several adenohypophysial hormones. In rats, it dose-dependently affects prolactin and somatotropin levels, initially increasing and then decreasing their plasma concentrations [, ]. Additionally, sclareol glycol primarily increases adrenocorticotropic hormone (ACTH) levels in rat plasma [, ].

Q7: Does sclareol glycol affect memory and anxiety?

A7: Behavioral studies in rats suggest that sclareol glycol may possess anxiogenic and memory-enhancing properties. In a punished drinking test, it decreased "proconflict" responses, suggesting an increase in anxiety []. Moreover, post-training administration enhanced retention in an active avoidance task, indicating a potential memory-facilitating effect [].

Q8: What is the impact of sclareol glycol on stress response?

A8: Sclareol glycol appears to modulate the stress response in rats. It increases plasma ACTH and corticosterone levels in unstressed animals and potentiates the stress-induced surge of these hormones []. These findings suggest that sclareol glycol may act as an adaptogenic agent, influencing the body's response to stress.

Q9: Does sclareol glycol possess antihypoxic properties?

A9: Research indicates that sclareol glycol demonstrates protective effects against acute hypoxia in mice. It increased the latency to convulsions and prolonged survival time in models of asphyctic, hemic (sodium nitrite-induced), and histotoxic (sodium nitroprusside-induced) hypoxia []. This antihypoxic effect is attributed to its adenylate cyclase activation and potential modulation of synaptic transmission [, ].

Q10: How is sclareol glycol metabolized?

A11: While specific details on sclareol glycol metabolism in mammals are limited within the provided research, studies using the fungus Hyphozyma roseonigra provide insights into its biotransformation. H. roseonigra converts sclareol to sclareol glycol through a pathway that likely involves several intermediates with modified labdane carbon backbones, including isomerized and oxidized analogs []. Further research is needed to fully elucidate sclareol glycol metabolism in mammalian systems.

Q11: What analytical techniques are used to study sclareol glycol?

A12: The provided research utilizes various techniques to study sclareol glycol's effects. These include behavioral assays in rodents (e.g., convulsion tests, anxiety models) [, , ], hormone level measurements [, ], and in vitro assays examining cAMP accumulation and receptor binding [, ]. Further research may involve advanced analytical methods like mass spectrometry to elucidate metabolic pathways and pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.